8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
“8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C18H22N4O2S . It has a molecular weight of 358.466 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The compound has a molecular weight of 358.466 . More specific properties such as melting point, solubility, and stability are not provided.Scientific Research Applications
Chemical Properties and Reactions
Purine derivatives, including those similar to 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, have been extensively studied for their unique chemical properties and reactions. For example, purine-6,8-diones have been classified based on their ionization and methylation reactions, which play a crucial role in understanding their chemical behavior in various conditions. Methylation patterns and protonation in these compounds predominantly occur in the pyrimidine ring, influenced by substituents' steric hindrance, highlighting the intricate chemical interactions within purine derivatives (Rahat, Bergmann, & Tamir, 1974).
Biological Activity and Anticancer Potential
The synthesis and evaluation of new purine-diones, inspired by structures like this compound, have demonstrated significant biological activities. Studies have designed olomoucine analogs with anticancer activity, indicating the potential of these compounds in therapeutic applications. Such research underscores the importance of structural variations in purine-diones for enhancing their biological efficacy against specific cancer cell lines, with some compounds showing good to excellent inhibition activity (Hayallah, 2017).
Structural Characterization and Impurity Analysis
The structural characterization and analysis of impurities in compounds related to this compound are critical for ensuring the quality and efficacy of pharmaceuticals. Techniques such as isocratic reversed-phase high-performance liquid chromatography (HPLC) and LC-MS have been utilized to identify and characterize impurities in related compounds, offering insights into their purity and stability (Desai, Patel, & Gabhe, 2011).
Pharmaceutically Relevant Polymorphs
Research on methylxanthines, a class of compounds including theophylline and closely related to the purine-2,6-dione structure, provides valuable information on their therapeutic potential and interaction mechanisms. The study of their pharmaceutically relevant polymorphs through experimental and computational methods sheds light on the multifaceted roles these compounds can play in medical applications, demonstrating their importance in drug design and development (Latosinska et al., 2014).
Safety and Hazards
The specific safety and hazard information for “8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione” is not available in the retrieved data. It’s crucial to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .
Properties
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)11-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSKNPZMHTVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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